molecular formula C9H8F3NO2S B6592027 Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate CAS No. 1820619-95-1

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate

Cat. No.: B6592027
CAS No.: 1820619-95-1
M. Wt: 251.23 g/mol
InChI Key: FVKIOMRKUGGDPD-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is a versatile chemical intermediate primarily used in pharmaceutical research and development. The compound features both an aromatic amine and a benzoate ester, making it a valuable scaffold for constructing more complex molecules through reactions such as amidation or coupling. The presence of the (trifluoromethyl)thio group (SCF3) is of particular interest, as this moiety is known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, which are desirable properties in drug candidates (https://patents.google.com/patent/US20210094954A1/). This makes the compound a key building block in the synthesis of potential active pharmaceutical ingredients (APIs), especially in the exploration of new antimicrobial and antifungal agents (https://patents.google.com/patent/US20210094954A1/). As a standard practice, this product should be stored in a dark place, under an inert atmosphere, and at room temperature to preserve its stability (https://www.lookchem.com/ProductWholeProperty_LCPL595722.htm). This compound is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKIOMRKUGGDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177228
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-95-1
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylation of Bromoaniline Precursors

A common approach to synthesizing substituted methyl benzoates involves palladium-catalyzed carbonylation. For methyl 2-amino-5-(trifluoromethyl)benzoate, this method starts with 2-bromo-4-trifluoromethylaniline. Under carbon monoxide pressure (100 psi) in dimethylsulfoxide (DMSO) and methanol, palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene facilitate the insertion of a carbonyl group, yielding the methyl ester with 88% efficiency.

Adaptation for Target Compound :
To synthesize methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, a bromoaniline precursor with a protected amino group at the 3-position and a thiol-reactive site at the 5-position could undergo similar carbonylation. The trifluoromethylthio group (SCF₃) may be introduced post-carbonylation via nucleophilic substitution or electrophilic thiolation.

Esterification of Carboxylic Acid Intermediates

Acid-Catalyzed Esterification

Methyl 2-amino-5-(trifluoromethyl)benzoate is synthesized by refluxing 2-amino-5-(trifluoromethyl)benzoic acid in methanol with concentrated sulfuric acid, achieving 94% yield. Microwave-assisted esterification at 125°C for 2 hours reduces reaction time to 2 hours with a 51% yield.

Adaptation for Target Compound :
For the 3-amino-5-SCF₃ analogue, 3-amino-5-[(trifluoromethyl)thio]benzoic acid would first be prepared. Esterification using methanol and sulfuric acid under reflux or microwave conditions could then yield the target ester.

Introduction of the Trifluoromethylthio Group

Electrophilic Trifluoromethylthiolation

While the search results focus on trifluoromethyl (CF₃) groups, introducing SCF₃ requires distinct reagents. Electrophilic trifluoromethylthiolating agents like N-trifluoromethylthiosaccharin or N-SCF₃ phthalimide are commonly used. For example, iodobenzene derivatives undergo SCF₃ substitution under copper catalysis.

Hypothetical Pathway :

  • Iodination : Introduce iodine at the 5-position of methyl 3-aminobenzoate using N-iodosuccinimide (NIS) in trifluoroacetic acid (68% yield observed in analogous reactions).

  • SCF₃ Substitution : Replace iodine with SCF₃ using a trifluoromethylthiolation reagent.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

In the synthesis of methyl 2-amino-5-(trifluoromethyl)benzoate, Boc protection of the amino group prevents undesired side reactions during esterification. The Boc group is later removed with trifluoroacetic acid.

Challenges and Optimization

Steric and Electronic Effects

The electron-withdrawing SCF₃ group may deactivate the aromatic ring, necessitating harsher conditions for nucleophilic substitution. Additionally, steric hindrance at the 5-position could reduce reaction efficiency.

Yield Improvements

Optimizing catalyst loadings (e.g., palladium for carbonylation) and reaction temperatures may enhance yields. For instance, microwave-assisted reactions reduce decomposition risks .

Scientific Research Applications

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Ester Group Key Properties/Applications References
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate C₁₀H₈F₃NO₂S -NH₂ (C3), -S-CF₃ (C5) Methyl High lipophilicity; agrochemical intermediates
Ethyl 3-amino-5-{4-[(trifluoromethyl)thio]phenoxy}benzoate C₁₆H₁₄F₃NO₃S -NH₂ (C3), -O-C₆H₄-S-CF₃ (C5) Ethyl Extended conjugation; potential herbicide
Methyl 3-amino-5-(trifluoromethyl)benzoate C₁₀H₈F₃NO₂ -NH₂ (C3), -CF₃ (C5) Methyl Electron-deficient aromatic core; synthetic intermediate
Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate C₁₀H₈FNO₂S -NH₂ (C3), -F (C5), benzothiophene core Methyl Heterocyclic analog; pharmaceutical applications

Application Insights

  • Agrochemical Potential: Sulfonylurea herbicides (e.g., metsulfuron-methyl, ) share the benzoate ester scaffold but feature triazine and sulfonylurea groups. The target compound’s -S-CF₃ group may offer novel herbicidal mechanisms by modulating ALS enzyme inhibition .
  • Pharmaceutical Relevance: The benzothiophene analog () demonstrates the importance of heterocyclic cores in drug discovery, suggesting that the target compound could be modified for similar applications, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its trifluoromethylthio group, which enhances its lipophilicity, facilitating cellular penetration. This property is crucial for its interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to modulate enzyme activity and receptor interactions once inside the cell. The trifluoromethylthio group plays a significant role in enhancing the compound's bioactivity by influencing its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity against pathogens such as Acinetobacter baumannii and Staphylococcus aureus.
PathogenMIC (µg/mL)
Acinetobacter baumannii32
Staphylococcus aureus8
  • Antifungal Activity : It also demonstrated antifungal properties with MIC values comparable to established antifungals like fluconazole, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values ranged from 10 to 20 µM, indicating effective antiproliferative activity.
Cell LineIC50 (µM)
A54915.6
HeLa18.0
MCF7 (breast)12.0
  • Mechanistic Insights : Studies suggest that the anticancer activity may be linked to the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to this compound have been shown to activate caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

Case Studies

  • Study on Lung Carcinoma : A study focusing on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to cell cycle arrest at the G1 phase and subsequent apoptosis.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What synthetic routes are available for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves the reduction of a nitro precursor. For example, 3-nitro-5-(trifluoromethyl)benzoic acid can be esterified in methanol with a catalytic amount of p-toluenesulfonic acid under reflux (8 hours), followed by nitro group reduction. Post-reaction, the product is purified via vacuum concentration and column chromatography . Optimization may include adjusting solvent polarity (e.g., THF for solubility) or using milder reducing agents (e.g., Pd/C with H₂) to prevent side reactions like deamination .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze the 1^1H and 13^13C spectra for characteristic signals, such as the methyl ester (~3.9 ppm, singlet) and trifluoromethylthio group (distinct 19^{19}F shifts at ~-40 to -45 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 236.21 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve the spatial arrangement of the trifluoromethylthio and amino groups, particularly if steric effects influence reactivity .

Advanced: How does the trifluoromethylthio group affect electronic properties and regioselectivity in further derivatization?

Methodological Answer:
The -SCF₃ group is a strong electron-withdrawing moiety, which directs electrophilic substitution to the para position relative to itself. This can be leveraged in:

  • Nucleophilic Aromatic Substitution : Reactivity at the amino group (meta to -SCF₃) can be enhanced by protonation or Lewis acid catalysis .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the amino group may require protection (e.g., Boc) to avoid competing side reactions . Computational studies (DFT) are recommended to predict charge distribution and reactive sites .

Advanced: What strategies prevent deamination or sulfur oxidation during synthesis or storage?

Methodological Answer:

  • Protection of the Amino Group : Use acetyl or tert-butoxycarbonyl (Boc) groups during harsh reactions (e.g., halogenation) .
  • Inert Atmosphere : Store the compound under argon or nitrogen to minimize oxidation of the thioether moiety .
  • Low-Temperature Storage : Maintain at -20°C in amber vials to reduce photodegradation .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its interaction with cellular targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) to assess binding affinity. The trifluoromethylthio group may enhance lipophilicity, improving membrane permeability .
  • Molecular Docking : Model interactions with targets like the ATP-binding pocket of kinases, leveraging the electron-deficient aromatic ring for π-π stacking .
  • ADME Studies : Use Caco-2 cell monolayers to predict intestinal absorption and metabolic stability .

Advanced: How do solvent polarity and temperature impact the compound’s stability in catalytic reactions?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : May protonate the amino group, reducing nucleophilicity. Use aprotic solvents (DMF, THF) for reactions requiring free -NH₂ .
  • High Temperatures : Risk of retro-aldich reactions or thioether oxidation. Optimize using microwave-assisted synthesis at controlled intervals (e.g., 80°C for 30 minutes) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation .
  • Exothermic Reactions : Control nitro reduction by gradual addition of reducing agents and inline cooling .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly in aromatic regions, to confirm regiochemistry .
  • Elemental Analysis : Validate purity if mass spectrometry suggests isotopic anomalies (e.g., from sulfur or fluorine) .
  • Batch Comparison : Use HPLC with a C18 column and PDA detector to track impurities (e.g., unreacted nitro precursor) .

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